molecular formula C6H13NO2 B1279723 D-Alanine isopropyl ester CAS No. 79487-89-1

D-Alanine isopropyl ester

Cat. No.: B1279723
CAS No.: 79487-89-1
M. Wt: 131.17 g/mol
InChI Key: QDQVXVRZVCTVHE-RXMQYKEDSA-N
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Description

D-Alanine isopropyl ester: is a chiral compound derived from D-Alanine, an amino acid. It is commonly used in the synthesis of various pharmaceutical intermediates and has applications in medicinal chemistry. The compound is typically found as a hydrochloride salt, which enhances its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Alanine isopropyl ester can be synthesized through the esterification of D-Alanine with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the reaction of D-Alanine with isopropanol in the presence of an acid catalyst. The reaction mixture is heated under reflux, and the product is purified through distillation or crystallization. The use of triphosgene for ring closure followed by ring opening with isopropanol under acidic conditions is another method employed in industrial production .

Chemical Reactions Analysis

Types of Reactions: D-Alanine isopropyl ester undergoes various chemical reactions, including hydrolysis, esterification, and transesterification. It can also participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: The ester can be hydrolyzed using aqueous acid or base to yield D-Alanine and isopropanol.

    Esterification: Reacting D-Alanine with isopropanol in the presence of a strong acid catalyst.

    Transesterification: The ester can be converted to other esters by reacting with different alcohols in the presence of a catalyst.

Major Products Formed:

    Hydrolysis: D-Alanine and isopropanol.

    Esterification: this compound.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Chemistry: D-Alanine isopropyl ester is used as a chiral reagent in the synthesis of nucleotide prodrugs, such as those used for the treatment of hepatitis C . It is also employed in the preparation of synthetic sweeteners.

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates. It plays a role in the development of antiviral drugs and other therapeutic agents.

Industry: The compound is used in the production of various chemical intermediates and fine chemicals. It is also utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

D-Alanine isopropyl ester exerts its effects through its interaction with specific molecular targets. The ester is hydrolyzed in biological systems to release D-Alanine, which can then participate in various metabolic pathways. The compound’s mechanism of action involves the inhibition of enzymes such as D-alanyl-D-alanine carboxypeptidase, which plays a role in bacterial cell wall synthesis .

Comparison with Similar Compounds

  • L-Alanine isopropyl ester
  • L-Valine isopropyl ester
  • L-Isoleucine isopropyl ester
  • L-Threonine isopropyl ester

Uniqueness: D-Alanine isopropyl ester is unique due to its chiral nature and its specific applications in the synthesis of nucleotide prodrugs and pharmaceutical intermediates. Unlike its L-isomers, this compound has distinct biological activities and is used in different therapeutic contexts.

By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.

Properties

IUPAC Name

propan-2-yl (2R)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)9-6(8)5(3)7/h4-5H,7H2,1-3H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQVXVRZVCTVHE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of D-alanine isopropyl ester in the synthesis of sofosbuvir?

A1: this compound serves as a crucial building block in the multi-step synthesis of sofosbuvir. [] The research article describes its reaction with phenyl dichlorophosphate, followed by treatment with pentafluorophenol and an alkali, to yield a key intermediate compound (formula II in the paper). This intermediate is then further reacted to ultimately produce sofosbuvir.

Q2: The article mentions recycling pentafluorophenyl to minimize environmental impact. How does this recycling occur in the context of this compound's role?

A2: While this compound itself isn't directly involved in the pentafluorophenyl recycling, its use in the synthesis pathway enables this environmentally beneficial process. [] The paper describes how, after the formation of sofosbuvir, the pentafluorophenyl group is cleaved and recovered. This recovered pentafluorophenyl is then reused in the synthesis of the intermediate compound, which, as mentioned earlier, utilizes this compound. This recycling loop reduces waste and minimizes the environmental impact associated with pentafluorophenyl.

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